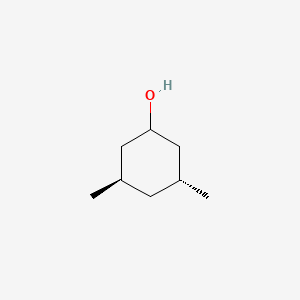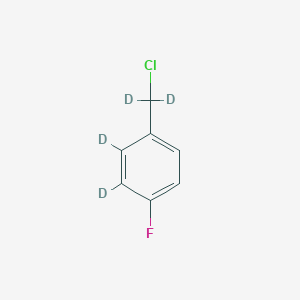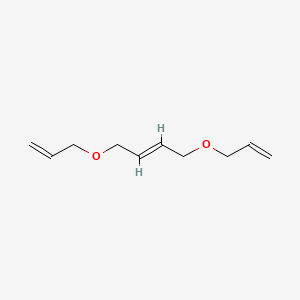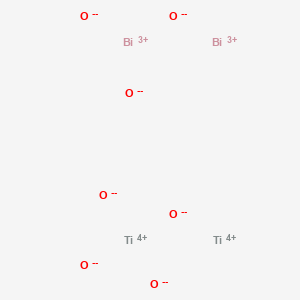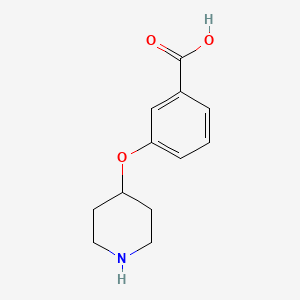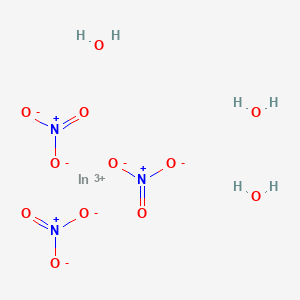
Indium(III) nitrate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) nitrate trihydrate is a chemical compound with the formula In(NO₃)₃·3H₂O. It is a nitrate salt of indium that forms a white crystalline solid. This compound is known for its solubility in water and its role as an oxidizing agent. This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) nitrate trihydrate is typically synthesized by dissolving indium metal in concentrated nitric acid. The reaction proceeds as follows:
In+4HNO3→In(NO3)3+NO+2H2O
The resulting solution is then evaporated to obtain the trihydrate form of indium(III) nitrate .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process. Indium metal is dissolved in nitric acid, and the solution is carefully evaporated to yield the desired hydrate. The process is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Indium(III) nitrate trihydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in redox reactions.
Hydrolysis: It hydrolyzes to form indium(III) hydroxide.
Complex Formation: In the presence of excess nitrate ions, it forms the [In(NO₃)₄]⁻ ion.
Common Reagents and Conditions:
Hydrolysis: this compound reacts with water to form indium(III) hydroxide.
Reaction with Sodium Tungstate: It reacts with sodium tungstate to form various indium tungstate compounds depending on the pH.
Major Products:
Indium(III) Hydroxide: Formed through hydrolysis.
Indium Tungstate Compounds: Formed in reactions with sodium tungstate.
Scientific Research Applications
Indium(III) nitrate trihydrate is utilized in various scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing indium oxide nanoparticles and other indium-based compounds.
Biology and Medicine: Indium(III) complexes have shown potential in antibacterial, antifungal, and anticancer applications.
Industry: It is used in the fabrication of semiconductor devices, such as thin film transistors.
Mechanism of Action
The mechanism of action of indium(III) nitrate trihydrate involves its role as an oxidizing agent. In biological applications, indium(III) complexes can interact with cellular components, leading to oxidative stress and subsequent antimicrobial or anticancer effects. The specific molecular targets and pathways depend on the type of indium complex and the biological system involved .
Comparison with Similar Compounds
- Gallium(III) nitrate hydrate
- Aluminum(III) nitrate nonahydrate
- Zinc nitrate hydrate
Comparison: Indium(III) nitrate trihydrate is unique due to its specific applications in semiconductor fabrication and its potential in biological research. Compared to gallium(III) nitrate hydrate, this compound is more commonly used in the synthesis of indium oxide nanoparticles. Aluminum(III) nitrate nonahydrate and zinc nitrate hydrate are also used as oxidizing agents, but they do not share the same level of application in semiconductor and biological research .
Properties
IUPAC Name |
indium(3+);trinitrate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDZMISZAKTZFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[In+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6InN3O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

